molecular formula C20H15FO3 B6411578 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid CAS No. 1261911-52-7

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6411578
CAS No.: 1261911-52-7
M. Wt: 322.3 g/mol
InChI Key: LTDDXJFOFVLYMI-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid is an organic compound that features a benzyloxy group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step often involves the protection of a phenol group by converting it into a benzyloxy group. This can be achieved through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.

    Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core, which can be achieved through various methods, including oxidation of a benzyl group to a carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid can undergo several types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzyloxyphenyl)acetic acid: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-phenylbenzoic acid: Similar structure but lacks the benzyloxy group.

Uniqueness

2-(2-Benzyloxyphenyl)-5-fluorobenzoic acid is unique due to the presence of both the benzyloxy group and the fluorine atom, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

5-fluoro-2-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-15-10-11-16(18(12-15)20(22)23)17-8-4-5-9-19(17)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDDXJFOFVLYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692190
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-52-7
Record name 2'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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